Searches of scientific databases like DrugBank () reveal entries for the compound, but lack detailed information on its use in research.
The structure of 3,4-DI-1H-Indol-3-yl-pyrrole-2,5-dicarboxylic acid contains two indole rings and a pyrrole ring. Indoles and pyrroles are nitrogen-containing heterocyclic compounds found in many biologically active molecules. This suggests potential areas of research for 3,4-DI-1H-Indol-3-yl-pyrrole-2,5-dicarboxylic acid could be in medicinal chemistry or as a scaffold for drug discovery.
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- is a complex organic compound belonging to the class of indole derivatives. It features a pyrrole ring fused with two indole moieties, resulting in a unique structure characterized by its dual carboxylic acid functional groups. The compound's chemical formula is and it has a molecular weight of approximately 385.37 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The chemical reactivity of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- can be attributed to its functional groups, particularly the carboxylic acid groups which can participate in various reactions such as:
These reactions make the compound versatile for further synthetic modifications and applications in drug development.
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- exhibits significant biological activity. It has been studied for its potential anti-cancer properties due to its ability to interact with various biological targets. The indole moiety is known for its role in many biologically active compounds, contributing to the compound's potential therapeutic effects. Additionally, this compound may exhibit antimicrobial and anti-inflammatory properties, although further studies are required to elucidate these effects fully.
The synthesis of 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- typically involves multi-step organic reactions:
These methods require careful control of reaction conditions to ensure high yields and purity.
1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- has potential applications in:
The versatility of this compound makes it a candidate for further research and development in various fields.
Interaction studies have shown that 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl- may interact with several biological macromolecules:
These interactions highlight the compound's potential as a therapeutic agent but also necessitate thorough investigation into its pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with 1H-Pyrrole-2,5-dicarboxylic acid, 3,4-di-1H-indol-3-yl-. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3,4-bis(7-chloro-1H-indol-3-yl)-1H-pyrrole-2,5-dicarboxylic acid | Contains chlorine substituents which may enhance biological activity. | |
Chromopyrrolic Acid | Similar structure but different substituents affecting solubility and reactivity. | |
1H-Pyrrole-2,5-dicarboxylic acid dimethyl ester | Methyl ester groups may alter pharmacokinetic properties compared to the free acid form. |
These compounds exhibit varying degrees of biological activity and applications based on their structural differences. The presence of substituents like chlorine or methyl groups can significantly influence their behavior in biological systems.